molecular formula C13H9ClN2S B1311912 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine CAS No. 225385-07-9

4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine

Cat. No. B1311912
M. Wt: 260.74 g/mol
InChI Key: NYIRUTHRTQCDRI-UHFFFAOYSA-N
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Description

“4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine” is a chemical compound with the molecular formula C13H9ClN2S . It is a solid substance .


Molecular Structure Analysis

The molecular weight of “4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine” is 260.74 . The InChI string representation of its structure is 1S/C13H9ClN2S/c1-8-10(9-5-3-2-4-6-9)11-12(14)15-7-16-13(11)17-8/h2-7H,1H3 .

Scientific Research Applications

Antifungal Applications

  • Antifungal Activity: Compounds synthesized from 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine derivatives have been evaluated for their antifungal activity against various fungi, demonstrating significant potential in this area (Konno et al., 1989).

Antitumor Activity

  • Anticancer Properties: A range of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives have shown potent anticancer activity, comparable to doxorubicin, against several human cancer cell lines, highlighting their potential in cancer treatment (Hafez & El-Gazzar, 2017).

Optical Applications

  • Nonlinear Optical (NLO) Properties: These derivatives have been studied for their nonlinear optical properties, indicating their potential use in optoelectronics and high-tech applications (Hussain et al., 2020).

Chemical Synthesis and Applications

  • Synthesis of Novel Compounds: 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine has been used as a key intermediate in synthesizing novel fused systems and heterocyclic compounds, useful in various chemical applications (Bakhite et al., 2005).

Microwave-Promoted Cross-Coupling Reactions

  • Triarylation of Pyrrolo­pyrimidines: This compound has been involved in microwave-promoted cross-coupling reactions, which is significant in organic synthesis and pharmaceutical applications (Prieur et al., 2015).

Antimicrobial Applications

  • Antimicrobial Activity: Various derivatives of 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine have shown promising antimicrobial activities, indicating their potential as new antimicrobial agents (Goudgaon & Sheshikant, 2013).

Safety And Hazards

The safety information available indicates that “4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine” is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 . This suggests that it is toxic if swallowed, causes serious eye damage, and may cause long-term adverse effects in the aquatic environment.

Future Directions

Research on pyrimidines, including “4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine”, is ongoing. Future directions may include the development of new pyrimidines as anti-inflammatory agents, with the aim of enhancing their anti-inflammatory activities while minimizing toxicity .

properties

IUPAC Name

4-chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c1-8-15-10-7-11(9-5-3-2-4-6-9)17-12(10)13(14)16-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIRUTHRTQCDRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)SC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445134
Record name 4-chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine

CAS RN

225385-07-9
Record name 4-chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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